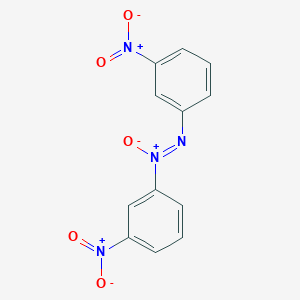

Diazene, bis(3-nitrophenyl)-, 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-nitrophenyl)-(3-nitrophenyl)imino-oxidoazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O5/c17-14(10-4-2-6-12(8-10)16(20)21)13-9-3-1-5-11(7-9)15(18)19/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUPRRZRWPZCTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N=[N+](C2=CC(=CC=C2)[N+](=O)[O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454788 | |

| Record name | Diazene, bis(3-nitrophenyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1230-85-9 | |

| Record name | Diazene, bis(3-nitrophenyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of Diazene, Bis 3 Nitrophenyl , 1 Oxide and Its Congeners

General Synthetic Routes to Azoxyarenes

The foundational methods for synthesizing azoxyarenes are versatile and can be applied to a wide range of precursors. These general routes include oxidation, reduction, and condensation reactions.

The oxidation of aromatic amines (anilines) is a common and direct strategy for the synthesis of symmetrical azoxyarenes. nih.gov This transformation can be achieved using various oxidizing agents and catalytic systems. Hydrogen peroxide is a frequently used oxidant, often in conjunction with catalysts to enhance selectivity and efficiency. mdpi.comnih.gov For instance, selenium catalysts, such as selenium dioxide, have been shown to facilitate the oxidation of anilines to azoxyarenes in water. tandfonline.com Similarly, tartaric acid-coordinated peroxoniobate salts have been demonstrated as highly efficient catalysts for the oxidative coupling of aniline (B41778) to azoxybenzene (B3421426), achieving high selectivity under mild, green conditions. rsc.org

The selectivity of aniline oxidation towards either azoxyarenes or nitroarenes can be influenced by reaction conditions, particularly the basicity of the medium. acs.org A mild base like sodium fluoride (B91410) (NaF) tends to favor the formation of azoxybenzene, while a stronger base such as sodium methoxide (B1231860) (NaOMe) can promote further oxidation to the nitroaromatic compound. acs.org

The table below summarizes various catalytic systems used for the oxidation of anilines to azoxyarenes.

| Catalyst System | Oxidant | Substrate | Key Features |

| Selenium Dioxide | Hydrogen Peroxide | Anilines | Reaction proceeds in water. tandfonline.com |

| 3.8% Cu-CeO₂ | Hydrogen Peroxide | Aniline | Achieves high selectivity for azoxybenzene. nih.gov |

| Peroxoniobate Salts | Hydrogen Peroxide | Aromatic Amines | High turnover frequency under ultralow catalyst loading; no external heating required. rsc.org |

| DIPEA/Oxone | Oxone | Anilines | One-pot oxidation-reductive dimerization in a CH₃CN/H₂O system. nih.gov |

| Base-mediated | Hydrogen Peroxide | Anilines | Selectivity controlled by base strength (e.g., NaF for azoxyarenes). acs.org |

Oxidation of the corresponding azo compounds represents another, though less common, synthetic route to azoxyarenes. researchgate.net

The reduction of aromatic nitro compounds is one of the most widely utilized methods for preparing azoxyarenes. researchgate.netmdpi.com This approach involves the partial reduction and condensation of two nitroarene molecules. A variety of reducing agents and conditions have been developed to control the reduction process and prevent further reduction to azo or amino compounds. researchgate.net

Classic reducing agents include sodium arsenite and sodium alkoxides. researchgate.net More contemporary and environmentally benign methods employ reagents like glucose in an alkaline medium, which provides a simple and effective way to synthesize azoxy compounds. mdpi.comresearchgate.net Catalytic hydrogenation is another powerful technique, where the choice of catalyst and reaction conditions can be tuned to favor the formation of the azoxy product. rsc.org For example, supported silver-copper (B78288) alloy nanoparticles have been used for the photocatalytic reduction of nitroaromatics to azoxy compounds using visible light. rsc.org The reduction of nitro groups can sometimes be challenging in the presence of other sensitive functional groups. researchgate.netbris.ac.uk

The condensation between a nitrosoarene and an N-arylhydroxylamine is a fundamental and highly efficient method for forming the azoxy linkage, particularly for the synthesis of unsymmetrical azoxyarenes. rsc.orgresearchgate.net This reaction typically proceeds under mild conditions. acs.org The N-arylhydroxylamine and nitrosoarene intermediates are often generated in situ from the partial reduction of a nitro compound or the partial oxidation of an amine. researchgate.net For instance, the reduction of nitrobenzene (B124822) can lead to the formation of both nitrosobenzene (B162901) and N-phenylhydroxylamine, which then condense to yield azoxybenzene. researchgate.net Copper-catalyzed aerobic oxidative dehydrogenative coupling of anilines with nitrosobenzenes has also been developed as a modern approach to unsymmetrical azoxyarenes. researchgate.net

Specific Synthesis of Diazene (B1210634), bis(3-nitrophenyl)-, 1-oxide

The synthesis of Diazene, bis(3-nitrophenyl)-, 1-oxide, specifically involves precursors containing a nitro group at the meta-position of the phenyl ring. The general methods described above can be adapted for this purpose.

The most direct route to Diazene, bis(3-nitrophenyl)-, 1-oxide is the reductive dimerization of 3-nitrobenzaldehyde (B41214) or a related 3-nitrophenyl precursor. The reduction of nitroaromatics is a well-established method for creating the azoxy bond. mdpi.com While the literature provides specific examples for the synthesis of the 4-nitrophenyl analogue, (Z)-1,2-Bis(4-nitrophenyl)diazene 1-oxide, the principles are directly applicable to the 3-nitro isomer. nih.govacs.org

For example, the synthesis of the 4-nitro analogue has been achieved through a one-pot oxidation-reductive dimerization of 4-nitroaniline (B120555) using oxone and DIPEA (N,N-Diisopropylethylamine). nih.gov A similar strategy starting from 3-nitroaniline (B104315) would be expected to yield the target compound. Another approach involves the direct reduction of a 3-nitrophenyl compound. For instance, the reduction of 2-(4-nitrophenyl)-1,3-dioxolane (B1347580) using glucose as a green reductant successfully yields the corresponding bis(4-dioxolanylphenyl)diazene oxide. mdpi.comresearchgate.net Applying this methodology to a suitable 3-nitrophenyl precursor would be a viable route to Diazene, bis(3-nitrophenyl)-, 1-oxide.

The table below outlines reductive approaches applicable to nitrophenyl precursors.

| Precursor Type | Reducing System/Method | Product Type | Key Features |

| Nitroaromatic | Glucose / NaOH | Symmetrical Azoxyarene | Eco-friendly reductant, high yield. mdpi.comresearchgate.net |

| Nitroaniline | Oxone / DIPEA | Symmetrical Azoxyarene | One-pot procedure from the corresponding amine. nih.gov |

| Nitroaromatic | Ag-Cu alloy NPs / Visible Light | Symmetrical Azoxyarene | Photocatalytic, mild conditions. rsc.org |

| Nitrosoaromatic | DIPEA / H₂O | Symmetrical Azoxyarene | High yield, environmentally friendly solvent. nih.gov |

Recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of azoxyarenes. nih.gov These "green" approaches aim to reduce waste, avoid hazardous reagents, and utilize milder reaction conditions.

A notable example is the use of glucose as a biodegradable and non-toxic reducing agent for the dimerization of nitro compounds. mdpi.comresearchgate.net This method often proceeds in an aqueous alkaline solution, further enhancing its green credentials. mdpi.com Another sustainable strategy involves using water as a solvent and a cost-effective organic base like DIPEA as a catalyst for the reductive dimerization of nitrosobenzenes. nih.gov This system operates at room temperature and produces high yields of the desired azoxybenzenes. nih.gov

Catalytic methods using earth-abundant metals or metal-free systems also contribute to sustainable synthesis. The selective oxidation of anilines using hydrogen peroxide, catalyzed by simple bases without any metal additives, represents a significant step towards a greener industrial synthesis of azoxy compounds. acs.org These eco-friendly protocols are highly relevant for the synthesis of Diazene, bis(3-nitrophenyl)-, 1-oxide, offering routes that are both efficient and mindful of environmental impact. researchgate.net

Synthesis of Nitrophenyl-Substituted Diazene 1-Oxide Analogues

The synthesis of nitrophenyl-substituted diazene 1-oxide analogues predominantly relies on the partial reduction of nitroaromatic compounds. Various reducing agents and reaction conditions have been explored to achieve this transformation selectively.

One notable method involves the use of glucose as a mild and environmentally friendly reducing agent in an alkaline medium. For instance, 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide has been synthesized from 2-(4-nitrophenyl)-1,3-dioxolane. The reaction is typically carried out in a solution of ethanol (B145695) and aqueous sodium hydroxide (B78521) at a moderately elevated temperature. This approach is advantageous as it avoids harsh reducing agents that could affect other functional groups sensitive to reduction.

Another strategy for the synthesis of compounds with a 2-nitrodiazene-1-N-oxide group involves a multi-step process. This can begin with the reduction of a nitro group to a hydroxylamine (B1172632), for example, using zinc and ammonium (B1175870) chloride. The resulting hydroxylamine is then oxidized to a nitroso intermediate, often with an oxidizing agent like manganese dioxide. This intermediate can then be further reacted to form the desired nitrodiazene oxide structure.

The following table summarizes representative methodologies for the synthesis of nitrophenyl-substituted diazene 1-oxide analogues.

| Precursor | Reducing/Reacting System | Product | Key Features |

| 2-(4-nitrophenyl)-1,3-dioxolane | Glucose / NaOH (aq) in Ethanol | 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide | Utilizes a green and mild reducing agent. |

| Dinitrotoluene (DNT) / Trinitrotoluene (TNT) | 1. Zn / NH4Cl (aq) 2. MnO2 in Dichloromethane | Intermediate hydroxylamine, then nitroso compound | A multi-step approach to form nitroso intermediates for further reaction. |

Catalytic Systems and Optimized Reaction Conditions for Azoxyarene Formation

The selective formation of azoxyarenes from nitroaromatic compounds is often achieved using various catalytic systems under optimized reaction conditions. These catalytic methods offer advantages in terms of efficiency, selectivity, and sustainability.

Photocatalysis has emerged as a powerful tool for the selective reduction of nitroaromatics. For example, supported silver-copper alloy nanoparticles (Ag-Cu alloy NPs) have been shown to effectively catalyze the transformation of nitrobenzene to azoxybenzene under visible light irradiation. The product selectivity can be tuned by adjusting the wavelength of the incident light. Similarly, graphitic carbon nitride (g-C3N4) has been used as a metal-free photocatalyst for the selective conversion of nitroaromatic compounds to their corresponding azoxy or azo derivatives, with selectivity controlled by the irradiation wavelength.

Heterogeneous catalysis using supported metal nanoparticles is another widely explored approach. Gold nanoparticles supported on various metal oxides have demonstrated high chemoselectivity for the production of azoarenes from nitroarenes under mild conditions, using alcohols like 2-propanol as both a solvent and a reducing agent. While the primary product in these systems is often the azo compound, careful control of reaction parameters can favor the formation of the azoxy intermediate.

Non-noble metal catalysts, such as nickel nanoparticles supported on a ceria-carbon composite (Ni@C-CeO2), have been developed for the direct, base-free hydrogenation of nitroarenes to aromatic azoxy compounds. These systems offer a cost-effective and sustainable alternative to precious metal catalysts.

The choice of solvent and the presence of a base can also significantly influence the reaction selectivity. For instance, in the photocatalytic reduction of nitrobenzene using a CdS/MOF composite, the use of tetrahydrofuran (B95107) as a solvent favors the formation of azoxybenzene, while methanol (B129727) leads to aniline and ethanol produces azobenzene (B91143).

The table below provides an overview of various catalytic systems and their optimized conditions for the formation of azoxyarenes from nitroaromatic precursors.

| Catalyst System | Reactant/Solvent | Conditions | Product | Selectivity/Yield |

| Ag-Cu alloy NPs | Nitrobenzene / Isopropyl alcohol | Visible light irradiation, 60 °C | Azoxybenzene | High selectivity |

| g-C3N4 | Nitroaromatic compounds | Light irradiation (wavelength dependent) | Azoxy- or azo-aromatics | High selectivity, tunable by wavelength |

| Au nanoparticles on metal oxides | Nitroarenes / 2-propanol | 30 °C, 1 bar N2 | Azoarenes (can be controlled for azoxy) | High chemoselectivity for azoarenes |

| Ni@C-CeO2 | Nitroarenes / H2 | Mild, base-free conditions | Aromatic azoxy compounds | High chemoselectivity |

| CdS/MOF composite | Nitrobenzene / Tetrahydrofuran | Light irradiation | Azoxybenzene | High selectivity in specific solvent |

Elucidation of Reaction Mechanisms and Transformational Pathways of Diazene, Bis 3 Nitrophenyl , 1 Oxide

Mechanistic Studies of Azoxy-Group Transformations

The azoxy group is a versatile functional group that can undergo a variety of transformations. For aromatic azoxy compounds, one of the most well-known reactions is the Wallach rearrangement, which typically occurs under acidic conditions and involves the migration of the oxygen atom to one of the aromatic rings to form a hydroxyazo compound. However, the presence of two strongly deactivating nitro groups in Diazene (B1210634), bis(3-nitrophenyl)-, 1-oxide would likely disfavor the classical electrophilic aromatic substitution mechanism of the Wallach rearrangement.

Transformations of the azoxy group can also be achieved through reduction. The reduction of azoxybenzenes can proceed in a stepwise manner, first yielding the corresponding azo compound and subsequently the hydrazo compound, which can be further reduced to anilines. A variety of reducing agents can be employed for these transformations. mdpi.com The specific conditions required for the selective reduction of Diazene, bis(3-nitrophenyl)-, 1-oxide to either the azo or hydrazo derivative would depend on the choice of reductant and reaction conditions.

| Transformation | Reagents and Conditions | Expected Product |

| Reduction to Azo Compound | Mild reducing agents (e.g., NaBH4 with a catalyst) | Diazene, bis(3-nitrophenyl)- |

| Reduction to Hydrazo Compound | Stronger reducing agents (e.g., Zn/HCl) | 1,2-bis(3-nitrophenyl)hydrazine |

| Complete Reduction to Amine | Catalytic hydrogenation (e.g., H2/Pd-C) | 3-nitroaniline (B104315) |

This table presents plausible transformations based on the general reactivity of azoxy compounds.

Investigation of Redox Chemistry within the Diazene 1-Oxide Moiety

The redox chemistry of Diazene, bis(3-nitrophenyl)-, 1-oxide is complex, with multiple reducible and potentially oxidizable sites. The azoxy group itself is redox-active, as is the diazene group in the corresponding azo compound. Furthermore, the nitro groups are readily reducible. The electrochemical behavior of azoxybenzene (B3421426) has been studied, and it is known to undergo reduction to its radical anion. The presence of two nitro groups in Diazene, bis(3-nitrophenyl)-, 1-oxide would significantly lower the reduction potential of the molecule, making it more susceptible to reduction.

The electrochemical reduction of nitroaromatics is a well-established field, and it is expected that the nitro groups of Diazene, bis(3-nitrophenyl)-, 1-oxide would be reduced at less negative potentials than the azoxy group. The precise redox potentials would be influenced by the solvent and electrolyte system used.

Intermediates and Reaction Pathway Delineation

The delineation of reaction pathways for Diazene, bis(3-nitrophenyl)-, 1-oxide transformations involves the identification of key intermediates. In the context of reduction, the primary intermediates would be the corresponding azo and hydrazo compounds. Radical anions are also likely intermediates in electrochemical reduction processes.

For photochemical transformations, excited singlet and triplet states of the molecule would be the initial intermediates. In the case of the photochemical Wallach rearrangement of azoxybenzene, a cyclic intermediate is proposed. However, for Diazene, bis(3-nitrophenyl)-, 1-oxide, the high degree of electron deficiency in the aromatic rings may alter the preferred reaction pathways and the nature of the intermediates formed.

Photochemical and Thermal Decomposition Mechanisms

The photochemical behavior of azoxybenzenes is characterized by cis-trans isomerization and rearrangement to 2-hydroxyazobenzenes. Direct irradiation of trans-azoxybenzene typically leads to both rearrangement and isomerization from an excited singlet state. However, nitro-substituted azoxybenzenes have been reported to be photochemically unreactive in some cases, which is attributed to the excitation of the nitro group rather than the azoxy group. Therefore, the photochemical reactivity of Diazene, bis(3-nitrophenyl)-, 1-oxide may be limited.

The thermal stability of nitroaromatic compounds has been studied, and increasing the number of nitro groups generally decreases thermal stability. uri.edu The decomposition of dinitro-substituted benzene (B151609) derivatives can be exothermic and, in some cases, explosive. researchgate.net The thermal decomposition of Diazene, bis(3-nitrophenyl)-, 1-oxide would likely be initiated by the cleavage of the weakest bonds in the molecule, which could be the C-N bonds of the nitro groups or the N-O bond of the azoxy group. The decomposition products would likely be complex mixtures of gaseous products (such as nitrogen oxides) and solid residues.

Nucleophilic and Electrophilic Reactivity Profiles

The electrophilic aromatic substitution reactions on the phenyl rings of Diazene, bis(3-nitrophenyl)-, 1-oxide are expected to be extremely difficult due to the strong deactivating effect of both the azoxy and the nitro groups. The nitro groups are powerful meta-directing deactivators, making the aromatic rings highly electron-deficient and resistant to attack by electrophiles.

Conversely, the electron-deficient nature of the aromatic rings makes them susceptible to nucleophilic aromatic substitution (SNAr). Nucleophiles could potentially attack the carbon atoms bearing the nitro groups or other positions on the ring that are activated towards nucleophilic attack. The viability of SNAr reactions would depend on the nature of the nucleophile and the reaction conditions. The azoxy group itself can also influence the regioselectivity of nucleophilic attack. While there is limited specific data on Diazene, bis(3-nitrophenyl)-, 1-oxide, studies on other electron-deficient systems like 1,2,3-triazine (B1214393) 1-oxides show that the N-oxide moiety can direct nucleophilic attack to specific positions. nih.gov

| Reaction Type | Reactivity | Rationale |

| Electrophilic Aromatic Substitution | Very Low | Strong deactivation by two nitro groups and the azoxy group. |

| Nucleophilic Aromatic Substitution | Moderate to High | High electron deficiency of the aromatic rings. |

This table provides a predicted reactivity profile based on the electronic properties of the molecule.

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization of Diazene, Bis 3 Nitrophenyl , 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of "Diazene, bis(3-nitrophenyl)-, 1-oxide" in solution. The asymmetry of the central azoxy bridge is expected to result in a complex spectrum where nearly all protons and carbons are chemically distinct.

The ¹H NMR spectrum is anticipated to show eight distinct signals in the aromatic region, corresponding to the eight protons on the two different 3-nitrophenyl rings. The strong electron-withdrawing effects of both the nitro (NO₂) and azoxy (-N=N(O)-) groups are expected to shift these signals significantly downfield, likely in the range of δ 7.5–9.0 ppm.

The protons on each ring will exhibit characteristic splitting patterns based on their positions relative to the other substituents. For a meta-substituted ring, one typically observes a triplet, two doublets of doublets (or multiplets), and a singlet-like peak (or a narrow triplet). Given the complexity and potential for overlapping signals, high-field NMR would be essential for complete resolution and assignment.

Table 1: Predicted ¹H NMR Spectral Data for Diazene (B1210634), bis(3-nitrophenyl)-, 1-oxide Predicted data based on analysis of similar meta-substituted aromatic compounds.

| Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Assignment |

| 8.8 - 9.0 | t or m | H-2' (proton ortho to azoxy and nitro) |

| 8.5 - 8.7 | ddd | H-4' (proton ortho to nitro) |

| 8.4 - 8.6 | t or m | H-2 (proton ortho to azoxy and nitro) |

| 8.2 - 8.4 | ddd | H-6' (proton ortho to azoxy) |

| 8.1 - 8.3 | ddd | H-4 (proton ortho to nitro) |

| 7.9 - 8.1 | ddd | H-6 (proton ortho to azoxy) |

| 7.7 - 7.9 | t | H-5' (proton meta to both groups) |

| 7.6 - 7.8 | t | H-5 (proton meta to both groups) |

Note: Primed (') and unprimed assignments denote the two chemically non-equivalent 3-nitrophenyl rings. Exact assignments would require 2D NMR experiments.

The ¹³C NMR spectrum is expected to display 12 distinct signals, as all carbon atoms are rendered chemically non-equivalent by the asymmetric N-oxide. Four of these signals will be quaternary carbons (lacking attached protons) and eight will be methine carbons (CH). The signals for carbons bonded to nitrogen atoms (C-NO₂ and C-N=N) will be significantly influenced by the electronic effects of these groups. The C-NO₂ carbons are expected around δ 148-150 ppm, while the carbons attached to the azoxy group would appear in the δ 140-155 ppm range. The remaining aromatic carbons would resonate between δ 120-140 ppm.

Table 2: Predicted ¹³C NMR Resonances for Diazene, bis(3-nitrophenyl)-, 1-oxide Predicted data based on analysis of substituted azoxybenzenes. mdpi.com

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment (Tentative) |

| 150 - 155 | Quaternary (C-N) | C-1' or C-1 |

| 148 - 150 | Quaternary (C-NO₂) | C-3' or C-3 |

| 135 - 140 | Methine (CH) | C-2', C-2, C-6', C-6 |

| 129 - 134 | Methine (CH) | C-5' or C-5 |

| 122 - 128 | Methine (CH) | C-4' or C-4 |

Multinuclear NMR, particularly ¹⁴N or ¹⁵N NMR, would be invaluable for directly probing the nitrogen environments. The molecule contains four chemically distinct nitrogen atoms: two in the azoxy bridge (-N=N(O)-) and one in each of the two nitro groups (-NO₂).

¹⁴N NMR is often challenging due to the quadrupolar nature of the ¹⁴N nucleus, which can lead to very broad signals. However, it could potentially resolve the four different nitrogen environments. The nitro group nitrogens typically appear far downfield. The two nitrogens of the azoxy group would have distinct chemical shifts, providing direct evidence of the N-oxide location. ¹⁵N NMR, while less sensitive, provides much sharper signals and would be the preferred method for unambiguous assignment, often through ¹H-¹⁵N heteronuclear correlation experiments.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of "Diazene, bis(3-nitrophenyl)-, 1-oxide" would be dominated by strong absorptions from the nitro and azoxy groups.

The two nitro groups give rise to two characteristic, strong stretching vibrations: an asymmetric stretch (νas) typically found between 1520–1560 cm⁻¹ and a symmetric stretch (νs) between 1340–1360 cm⁻¹. The azoxy group has characteristic absorptions for the N-O and N=N bonds. Based on analogous structures, the N=N(O) asymmetric stretch is expected around 1460-1470 cm⁻¹, while a symmetric stretch may appear near 1380-1390 cm⁻¹. mdpi.com Other significant peaks would include aromatic C=C stretching in the 1400-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands Predicted data based on known frequencies for functional groups and data from analogous compounds. mdpi.com

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3150 | C-H Stretch | Aromatic |

| 1520 - 1560 | Asymmetric NO₂ Stretch | Nitro (NO₂) |

| 1460 - 1470 | Asymmetric N=N(O) Stretch | Azoxy |

| 1340 - 1360 | Symmetric NO₂ Stretch | Nitro (NO₂) |

| 1380 - 1390 | Symmetric N=N(O) Stretch | Azoxy |

| 700 - 900 | C-H Out-of-plane Bend | Aromatic |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps confirm its identity. For "Diazene, bis(3-nitrophenyl)-, 1-oxide" (C₁₂H₈N₄O₅), the exact mass is 288.0495 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition.

Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 288 would be expected. The fragmentation pattern would likely involve sequential losses of oxygen and nitro-related fragments. Key fragmentation pathways could include:

Loss of an oxygen atom from the azoxy group to yield the corresponding azo compound ion at m/z = 272.

Loss of a nitro group (-NO₂) to give a fragment at m/z = 242.

Loss of nitric oxide (NO) from a nitro group, potentially after rearrangement, yielding a fragment at m/z = 258.

Cleavage of the N=N bond, leading to fragments such as the nitrophenyl cation at m/z = 122.

Table 4: Predicted Key Mass Spectrometry Fragments Predicted data based on the molecular formula and known fragmentation of nitroaromatics and azoxy compounds.

| m/z Value | Proposed Fragment Ion |

| 288 | [C₁₂H₈N₄O₅]⁺ (Molecular Ion, M⁺) |

| 272 | [M - O]⁺ |

| 258 | [M - NO]⁺ |

| 242 | [M - NO₂]⁺ |

| 122 | [C₆H₄NO₂]⁺ (Nitrophenyl cation) |

X-ray Diffraction (XRD) for Solid-State Structural Determination

The analysis of a related meta-substituted compound, (Z)-1,2-Bis(3-bromophenyl)diazene 1-oxide, provides insight into the expected crystal packing. researchgate.net The structure would likely be non-centrosymmetric due to the inherent asymmetry of the molecule. The crystal packing would be influenced by intermolecular interactions, such as π–π stacking between the nitrophenyl rings and weak hydrogen bonds. The dihedral angles between the phenyl rings and the central C-N=N(O)-C plane would define the degree of twisting in the molecule.

Table 5: Predicted Crystallographic Parameters Predicted data based on analysis of the analogous compound (Z)-1,2-Bis(3-bromophenyl)diazene 1-oxide. researchgate.net

| Parameter | Predicted Value / System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | A non-centrosymmetric group (e.g., P2₁) or P2₁/n |

| Key Bond Lengths | N=N (~1.25 Å), N-O (~1.27 Å), C-N (~1.46 Å) |

| Key Bond Angles | C-N=N (~115-120°), N=N-O (~120-125°) |

| Conformation | Expected to be the trans isomer |

Other Spectroscopic Methods (e.g., UV-Visible Spectroscopy, Electronic Spectra)

The electronic absorption spectrum of Diazene, bis(3-nitrophenyl)-, 1-oxide, also known as 3,3'-dinitroazoxybenzene, provides insight into its conjugated system. The analysis of its UV-Visible spectrum is based on the foundational work on the electronic transitions of substituted azoxybenzenes.

The electronic spectra of azoxybenzenes are characterized by a high-intensity absorption band, referred to as the K-band, which is associated with the conjugated system of the entire molecule. This band is sensitive to the nature and position of substituents on the aromatic rings. A lower-intensity, longer-wavelength absorption, known as the R-band, which arises from the n→π* transition of the azoxy group, is also a characteristic feature, though it is not always distinctly observed.

In the case of Diazene, bis(3-nitrophenyl)-, 1-oxide, the presence of two nitro groups in the meta positions significantly influences the electronic transitions of the parent azoxybenzene (B3421426) chromophore. Detailed spectral data for 3,3'-dinitroazoxybenzene recorded in ethanol (B145695) show two primary absorption maxima. A strong absorption is observed in the UV region, and a second distinct band appears at a longer wavelength.

The research findings for the electronic spectrum of Diazene, bis(3-nitrophenyl)-, 1-oxide in ethanol are summarized in the table below.

Table 1: Electronic Absorption Data for Diazene, bis(3-nitrophenyl)-, 1-oxide in Ethanol

| Wavelength (λmax) | Molar Absorptivity (ε) | Log ε | Solvent |

| 257 nm | 20,417 | 4.31 | Ethanol |

| 325 nm | 10,965 | 4.04 | Ethanol |

The band at 257 nm is a high-intensity absorption typical for substituted aromatic systems. The band at 325 nm is characteristic of the azoxybenzene conjugated system (K-band), shifted due to the electronic effects of the nitro substituents.

Computational and Theoretical Investigations into Diazene, Bis 3 Nitrophenyl , 1 Oxide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and predict the most stable geometric arrangement of molecules. For "Diazene, bis(3-nitrophenyl)-, 1-oxide," DFT calculations are instrumental in determining key structural parameters such as bond lengths, bond angles, and dihedral angles.

The electronic structure analysis derived from DFT provides a wealth of information. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP map is particularly useful for identifying electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its reactivity. In "Diazene, bis(3-nitrophenyl)-, 1-oxide," the oxygen atoms of the nitro groups and the azoxy group are expected to be regions of high electron density (negative potential), while the hydrogen atoms on the phenyl rings would be areas of lower electron density (positive potential).

Table 1: Predicted Geometrical Parameters from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| N=N Bond Length | ~1.25 Å |

| N-O Bond Length | ~1.27 Å |

| C-N (azoxy) Bond Length | ~1.45 Å |

| C-N (nitro) Bond Length | ~1.48 Å |

| Dihedral Angle (C-N=N-C) | ~180° (for trans isomer) |

Note: These are representative values based on DFT studies of similar aromatic azoxy compounds and may vary depending on the specific functional and basis set used.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. For "Diazene, bis(3-nitrophenyl)-, 1-oxide," DFT and its time-dependent extension (TD-DFT) can be used to simulate various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often employed within a DFT framework, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. longdom.orgnih.gov By predicting the chemical shifts for each unique proton and carbon atom in the molecule, a theoretical NMR spectrum can be generated. This can then be compared with experimental data to confirm the molecular structure. The predicted shifts would be influenced by the electron-withdrawing nature of the nitro groups and the anisotropic effects of the aromatic rings and the azoxy group.

IR Spectroscopy: The vibrational frequencies of "Diazene, bis(3-nitrophenyl)-, 1-oxide" can be calculated using DFT. esisresearch.org These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated IR spectrum can aid in the assignment of experimental IR bands to specific functional groups. Key vibrational modes would include the N=N stretch of the diazene (B1210634) group, the N-O stretch of the oxide, the symmetric and asymmetric stretches of the NO₂ groups, and the various C-H and C=C vibrations of the aromatic rings.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. nih.govdoaj.org By calculating the energies of the electronic transitions from the ground state to various excited states, the absorption maxima (λmax) in the UV-Vis spectrum can be predicted. For aromatic azo and azoxy compounds, the spectra are typically characterized by a strong π→π* transition at shorter wavelengths and a weaker n→π* transition at longer wavelengths. researchgate.net The positions and intensities of these bands are sensitive to the substituents on the aromatic rings.

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Feature | Wavenumber/Wavelength |

|---|---|---|

| IR | N=N Stretch | ~1450-1500 cm⁻¹ |

| IR | N-O Stretch | ~1250-1300 cm⁻¹ |

| IR | NO₂ Asymmetric Stretch | ~1520-1560 cm⁻¹ |

| IR | NO₂ Symmetric Stretch | ~1340-1380 cm⁻¹ |

| UV-Vis | π→π* Transition | ~320-350 nm |

| UV-Vis | n→π* Transition | ~430-460 nm |

Note: These are estimated values based on computational studies of related nitro-substituted aromatic azoxy compounds.

Analysis of Molecular Orbitals and Electronic Transitions (e.g., Time-Dependent DFT)

A deeper understanding of the electronic behavior of "Diazene, bis(3-nitrophenyl)-, 1-oxide" can be gained through the analysis of its molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are directly involved in chemical reactions and electronic transitions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. For "Diazene, bis(3-nitrophenyl)-, 1-oxide," the HOMO is likely to be localized on the azoxy bridge and the phenyl rings, while the LUMO is expected to be distributed over the nitro groups and the aromatic system, reflecting their electron-accepting nature.

TD-DFT calculations provide detailed information about the nature of electronic transitions. nih.gov For instance, the main absorption bands in the UV-Vis spectrum can be assigned to specific transitions between molecular orbitals. The n→π* transition typically involves the excitation of an electron from a non-bonding orbital (e.g., on the oxygen of the azoxy group) to an anti-bonding π* orbital. The π→π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, usually distributed across the conjugated system. Analysis of these transitions can reveal charge-transfer characteristics within the molecule upon excitation. nih.gov

Understanding Intramolecular and Intermolecular Interactions

The structure, stability, and physical properties of "Diazene, bis(3-nitrophenyl)-, 1-oxide" are influenced by a network of intramolecular and intermolecular interactions. Computational methods can be used to identify and quantify these interactions.

Intramolecular Interactions: The optimized geometry of the molecule can reveal the presence of intramolecular hydrogen bonds, such as weak C-H···O interactions between a phenyl proton and an oxygen atom of a nitro group or the azoxy group. nih.govresearchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for analyzing the electron density topology to confirm the existence and characterize the strength of such bonds. nih.gov These interactions can play a significant role in determining the molecule's preferred conformation.

Intermolecular Interactions: In the solid state, molecules of "Diazene, bis(3-nitrophenyl)-, 1-oxide" will pack in a specific crystalline arrangement stabilized by various intermolecular forces. These can include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds. Computational techniques such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between molecules into physically meaningful components like electrostatic, exchange, induction, and dispersion energies. umanitoba.ca This provides a detailed understanding of the forces governing the crystal packing. Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular contacts in a crystal lattice.

Reaction Pathway Simulations and Transition State Analysis

Computational chemistry can be employed to explore the potential chemical reactions involving "Diazene, bis(3-nitrophenyl)-, 1-oxide," including its synthesis and decomposition pathways. By simulating reaction pathways, it is possible to identify key intermediates and transition states.

The synthesis of azoxybenzenes often involves the reduction of nitroaromatic compounds. mdpi.com Theoretical studies can elucidate the mechanism of such reactions, for example, by modeling the stepwise reduction and condensation steps. rsc.orgresearchgate.net DFT calculations can be used to locate the transition state structures along a proposed reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. osti.gov For instance, the mechanism of formation of the azoxy bridge from two nitrosobenzene (B162901) intermediates can be computationally investigated to understand the energetics of the bond-forming steps.

Furthermore, the thermal or photochemical isomerization between the cis and trans isomers of "Diazene, bis(3-nitrophenyl)-, 1-oxide" can be studied computationally. researchgate.net By mapping the potential energy surface for the rotation around the N=N bond, the energy barrier for isomerization can be calculated. This information is crucial for understanding the photophysical properties of the molecule.

Structural Analogues and Derivatives of Diazene, Bis 3 Nitrophenyl , 1 Oxide: Synthesis and Comparative Studies

Synthesis of Variously Substituted Diazene (B1210634) 1-Oxide Compounds

The synthesis of azoxyarenes, including analogues of Diazene, bis(3-nitrophenyl)-, 1-oxide, is primarily achieved through two major strategies: the oxidation of aromatic amines and the reduction of nitroarenes. mdpi.comresearchgate.net These methods allow for the introduction of a wide variety of substituents onto the aromatic rings, thereby tuning the molecule's properties.

Common synthetic approaches include:

Oxidation of Anilines: This is a preferred method due to the availability and stability of aniline (B41778) precursors. nih.gov Various oxidizing agents can be employed. For instance, a one-pot procedure using oxone to generate nitrosobenzene (B162901) derivatives in situ, followed by the addition of a catalyst like diisopropylethylamine (DIPEA), can yield azoxybenzenes. nih.gov

Reduction of Nitroarenes: This is the most widely used method for synthesizing azoxybenzenes. mdpi.com A classic approach involves the use of reducing agents like sodium arsenite or sodium alkoxides. mdpi.com More environmentally friendly methods have been developed, such as the use of glucose as a reductant in an alkaline medium. This technique was successfully used to synthesize 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide from 2-(4-nitrophenyl)-1,3-dioxolane (B1347580). mdpi.com However, this method can sometimes be complicated by the formation of azo compounds as byproducts, which necessitates careful control of reaction conditions. mdpi.comresearchgate.net

Coupling Reactions: For the synthesis of unsymmetrical azoxyarenes, methods like the copper-catalyzed aerobic oxidative dehydrogenative coupling of anilines with nitrosoarenes have been developed. This provides an atom- and step-economic route to compounds with different substituents on each aromatic ring. researchgate.net

The choice of synthetic route often depends on the desired substitution pattern and the presence of other functional groups in the molecule.

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Oxidation of Anilines | Substituted Anilines | Oxone, DIPEA | Symmetrical/Unsymmetrical Azoxyarenes | nih.gov |

| Reduction of Nitroarenes | Substituted Nitroarenes | Glucose, NaOH | Symmetrical Azoxyarenes | mdpi.com |

| Oxidative Dehydrogenative Coupling | Anilines and Nitrosoarenes | Copper Catalyst | Unsymmetrical Azoxyarenes | researchgate.net |

| Reductive Dimerization | Nitrosobenzenes | DIPEA | Symmetrical Azoxyarenes | nih.gov |

Influence of Substituent Electronic and Steric Effects on Azoxyarene Properties

The properties and reactivity of azoxyarenes are profoundly influenced by the electronic and steric nature of the substituents on the aromatic rings. ucsb.edu These effects are generally categorized as inductive and resonance effects.

Electronic Effects: Substituents alter the electron density of the aromatic system and the azoxy core.

Inductive Effects are electrostatic effects transmitted through sigma bonds. Electron-withdrawing groups, such as the nitro (-NO₂) group in Diazene, bis(3-nitrophenyl)-, 1-oxide, are strongly deactivating (-I effect). They decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack but influencing the reactivity of the azoxy group. Conversely, electron-donating groups (e.g., alkyl groups) have a +I effect. ucsb.edu

Steric Effects: The size and spatial arrangement of substituents can hinder the approach of reagents to a reaction site or influence the preferred conformation of the molecule. Bulky substituents placed near the azoxy linkage can lead to deformation of the porphyrin ligand in related macrocyclic structures, which significantly affects their coordination properties and reaction rates. researchgate.net While electronic effects often dominate, steric hindrance can play a crucial role, especially with large ortho-substituents. nih.gov

| Substituent Example | Inductive Effect | Resonance Effect | Overall Electronic Effect |

|---|---|---|---|

| -NO₂ (Nitro) | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating |

| -Br (Bromo) | -I (Withdrawing) | +R (Donating) | Deactivating |

| -CH₃ (Methyl) | +I (Donating) | (Hyperconjugation) | Activating |

| -OCH₃ (Methoxy) | -I (Withdrawing) | +R (Donating) | Activating |

Isomerism and Stereochemical Considerations (e.g., Z/E Isomers)

The presence of the N=N double bond in diazene and its oxides leads to the possibility of geometric isomerism. studymind.co.uk The isomers are designated as Z (from the German zusammen, meaning "together") and E (from the German entgegen, meaning "opposite"), based on the relative positions of the highest-priority substituents on each nitrogen atom according to the Cahn-Ingold-Prelog (CIP) rules. libretexts.org

For azoxyarenes like Diazene, bis(3-nitrophenyl)-, 1-oxide, the two phenyl rings are the substituents on the nitrogen atoms. The oxygen atom attached to one of the nitrogens introduces asymmetry. The Z isomer has the two phenyl groups on the same side of the N=N bond, while the E isomer has them on opposite sides. studymind.co.uklibretexts.org

The interconversion between E and Z isomers can be induced photochemically (by irradiation with UV or visible light) or thermally. researchgate.net In some cases, the isomerization can be catalyzed; for example, nitric oxide has been shown to be an efficient catalyst for the E/Z isomerization of diazenes. researchgate.net

The stereochemistry of these compounds is critical as it affects their molecular packing in the solid state and, consequently, their material properties like liquid crystallinity. The crystal structure of (Z)-1,2-Bis(3-bromophenyl)diazene 1-oxide, an analogue of the title compound, reveals a centrosymmetric structure in the space group P2₁/n, with the molecule lying on an inversion center. researchgate.net This specific conformation is stabilized by intramolecular and intermolecular interactions, including C-H···O and C-H···Br hydrogen bonds, which dictate the stacking of the molecules in the crystal lattice. researchgate.net Such detailed structural knowledge is essential for understanding the structure-property relationships in this class of compounds.

Design and Synthesis of Advanced Azoxyarene Scaffolds

The azoxyarene core serves as a versatile building block, or scaffold, for the design and synthesis of more complex, functional molecules. mdpi.com By modifying the substituents or incorporating the azoxyarene unit into larger molecular frameworks, materials with tailored properties can be created.

Examples of advanced scaffold design include:

Photoresponsive Materials: The photoisomerization of the azobenzene (B91143) group is a key feature used in designing molecular switches. Advanced scaffolds incorporating silicon atoms into the diazene core (-Si-N=N-Si-) have been theoretically designed. These "azosilabenzene" derivatives are predicted to have both their E and Z isomers absorb in the near-infrared (NIR) region, making them suitable for applications such as photothermal therapy. nih.gov

Functional Heterocycles: Azoxybenzenes can be used as starting materials for the synthesis of complex nitrogen-containing heterocyclic compounds. researchgate.net The reactivity of the azoxy group allows for its transformation into other functional groups, enabling the construction of intricate molecular architectures. mdpi.com

Multi-enzyme Scaffolding: In a broader sense of chemical design, the concept of scaffolding is used to organize molecules for specific functions. In biotechnology, DNA scaffolds have been used to assemble enzymes in a multi-enzyme cascade reaction, significantly enhancing the production of biochemicals like lycopene. nih.gov While distinct from the direct chemical synthesis of azoxyarene derivatives, this illustrates the power of scaffold-based design in controlling molecular interactions and reactivity.

The rational design of advanced scaffolds based on azoxyarenes involves a deep understanding of the synthetic methodologies, substituent effects, and stereochemical controls discussed in the previous sections to achieve molecules with desired functions.

Advanced Applications of Diazene, Bis 3 Nitrophenyl , 1 Oxide in Chemical Research and Development

Role as Building Blocks and Intermediates in Fine Organic Synthesis

The utility of azoxybenzenes, including Diazene (B1210634), bis(3-nitrophenyl)-, 1-oxide, as foundational building blocks in fine organic synthesis is well-recognized. mdpi.com The reactivity of the molecule is centered around its two key functional regions: the azoxy core and the peripheral nitro groups. These sites offer multiple pathways for synthetic transformations, allowing the molecule to serve as a versatile intermediate for more complex chemical structures.

The azoxy group can undergo various reactions, such as reduction to the corresponding azo compound or further to amines. nih.gov More distinctively, the Wallach rearrangement, an acid-catalyzed transformation of azoxybenzenes, can yield hydroxy-substituted azobenzenes, providing a route to functionalized dye molecules.

The two nitro groups on the phenyl rings are particularly valuable for synthetic elaboration. They are readily reducible to amino groups under various conditions (e.g., catalytic hydrogenation, metal-acid reduction). This transformation converts the molecule into a diamine, a crucial precursor for the synthesis of polymers, macrocycles, and heterocyclic compounds. The resulting 3,3'-diaminoazoxybenzene can be used in condensation reactions with dicarbonyl compounds to create novel macrocyclic structures or polymers with unique properties.

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Product Class | Potential Application |

|---|---|---|---|---|

| Nitro Groups (-NO2) | Reduction | H2/Pd-C, Sn/HCl, NaBH4 | Diaminoazoxybenzenes | Polymer precursors, synthesis of heterocycles |

| Azoxy Group (-N=N(O)-) | Reduction | LiAlH4, Zn/NaOH | Azo compounds, Anilines | Dyes, pharmaceutical intermediates |

| Azoxy Group (-N=N(O)-) | Wallach Rearrangement | Concentrated H2SO4 | Hydroxy-substituted azobenzenes | Functional dyes, pH indicators |

| Aromatic Rings | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., RO-) | Substituted dinitroazoxybenzenes | Fine chemical synthesis |

Catalysis and Reagent Applications in Organic Transformations

While specific applications of Diazene, bis(3-nitrophenyl)-, 1-oxide as a catalyst or specialized reagent are not widely documented in the literature, its structural features suggest potential roles. The presence of the N-oxide functionality, for instance, implies it could act as an oxygen transfer agent under certain conditions, similar to other N-oxides used in oxidation reactions. The electron-deficient nature of the aromatic rings, enhanced by the nitro groups, could also allow it to participate in specific charge-transfer or redox processes. However, dedicated research is required to explore and validate these potential applications in catalysis and organic transformations.

Exploration in Materials Science for Advanced Applications

The rigid, conjugated structure of Diazene, bis(3-nitrophenyl)-, 1-oxide makes it an interesting candidate for materials science research, particularly in the fields of liquid crystals and optoelectronics.

Azoxybenzenes are a classic family of compounds known to exhibit liquid crystalline properties. nih.gov The rod-like shape of these molecules facilitates their self-assembly into ordered, fluid phases (mesophases) upon heating or cooling. researchgate.net These mesophases, such as the nematic or smectic phases, are the basis for liquid crystal display (LCD) technology.

The formation and stability of liquid crystal phases are highly dependent on molecular structure, including the nature and position of substituents on the aromatic rings. researchgate.net While the liquid crystalline behavior of the parent compound, azoxybenzene (B3421426), and many of its derivatives is well-studied, specific data for Diazene, bis(3-nitrophenyl)-, 1-oxide is scarce. The presence of the polar nitro groups and their specific placement in the meta position would significantly influence the molecule's dipole moment and intermolecular interactions, which are critical factors in the formation of mesophases. It is plausible that this compound or its derivatives could form monotropic or enantiotropic liquid crystal phases, though experimental verification is needed. nih.gov

Nitro-substituted π-conjugated molecules are of great interest for optoelectronic applications due to their unique electronic and optical properties. mdpi.com The structure of Diazene, bis(3-nitrophenyl)-, 1-oxide features strong electron-withdrawing nitro groups attached to a conjugated aromatic system, creating a "push-pull" type electronic environment. This can lead to significant intramolecular charge transfer (ICT) upon photoexcitation. qu.edu.qa

Molecules with strong ICT characteristics often exhibit large nonlinear optical (NLO) responses, making them candidates for applications in optical data storage, frequency conversion, and optical switching. researchgate.netresearchgate.net The high degree of conjugation and the presence of polarizable nitro groups suggest that Diazene, bis(3-nitrophenyl)-, 1-oxide could possess interesting NLO properties. Further research involving techniques like Z-scan or theoretical calculations would be necessary to quantify these properties and assess its potential for use in advanced optoelectronic devices. researchgate.net

Coordination Chemistry: Ligand Synthesis and Metal Complexation

The azoxybenzene framework contains several potential donor atoms, making it a candidate for use as a ligand in coordination chemistry. The oxygen atom of the N-oxide group and the two nitrogen atoms of the diazene bridge can act as coordination sites for metal ions. asianpubs.org The synthesis of metal complexes with such ligands can lead to new materials with interesting magnetic, electronic, or catalytic properties. nih.govsaudijournals.com

The coordination of metal ions to the azoxy moiety can lead to the formation of various structures, including mononuclear, binuclear, or polymeric complexes. The specific outcome depends on the metal ion, the solvent, and the reaction conditions. The nitro groups, while generally not coordinating, modulate the electronic properties of the ligand, influencing the strength and nature of the metal-ligand bond. The development of metal complexes using Diazene, bis(3-nitrophenyl)-, 1-oxide as a ligand remains a largely unexplored area that could yield novel coordination compounds. researchgate.net

| Potential Donor Atom(s) | Coordination Mode | Possible Metal Ions | Potential Complex Structure |

|---|---|---|---|

| N-Oxide Oxygen | Monodentate | Transition metals (e.g., Cu, Ni, Co), Lanthanides | Mononuclear complexes |

| N-Oxide Oxygen and one N atom | Bidentate (Chelating) | Transition metals | Chelate rings |

| Azoxy Bridge (bridging two metals) | Bidentate (Bridging) | Transition metals | Binuclear or Polynuclear complexes |

Application in Medicinal Chemistry Research as Chemical Scaffolds

Chemical scaffolds form the core structure of a molecule upon which various functional groups can be appended to create a library of compounds for drug discovery. Rigid scaffolds are often desirable as they can reduce the entropic penalty of binding to a biological target. The Diazene, bis(3-nitrophenyl)-, 1-oxide core represents a relatively rigid, three-dimensional structure that could serve as a novel scaffold in medicinal chemistry. nih.gov

Nitroaromatic compounds themselves have a long history in medicinal chemistry, with some exhibiting antimicrobial or antiparasitic activities. mdpi.com Furthermore, dinitro-substituted scaffolds have been investigated for the development of drugs against various diseases, including tuberculosis. nih.gov The dinitro-azoxybenzene core could be used as a starting point for the synthesis of new biologically active molecules. The nitro groups can be reduced to amines and then derivatized to amides, sulfonamides, or other functional groups to modulate the compound's physicochemical properties and biological activity. This synthetic versatility makes the Diazene, bis(3-nitrophenyl)-, 1-oxide framework a potentially valuable, yet underexplored, scaffold for generating new lead compounds in drug discovery programs. researchgate.net

Q & A

Basic Questions

Q. What are the common synthetic routes for Diazene, bis(3-nitrophenyl)-, 1-oxide, and what analytical techniques are used to confirm its structure?

- Synthesis : The compound can be synthesized via diazo-coupling reactions between nitro-substituted aniline derivatives and nitrous acid, followed by oxidation. A related method involves the condensation of nitroaryl hydrazines with nitrobenzene derivatives under acidic conditions .

- Structural Confirmation :

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL software refines the structure, resolving bond lengths and angles (e.g., N=N bond ≈ 1.25 Å) .

- Spectroscopy : IR spectroscopy identifies N=O (≈ 1350–1500 cm⁻¹) and N=N (≈ 1450–1600 cm⁻¹) stretches . NMR (¹H/¹³C) confirms aromatic proton environments and nitro group positioning .

- Elemental analysis : Matches calculated and observed C, H, N, and O percentages (e.g., C₁₂H₇Cl₂N₅O₇ in ) .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

- Methodology : Single crystals are grown via slow evaporation. Data collection uses Mo Kα radiation (λ = 0.71073 Å) with detectors like Bruker Photon 100. SHELX software (SHELXT for space-group determination, SHELXL for refinement) resolves atomic coordinates and thermal displacement parameters .

- Key Parameters :

Q. What spectroscopic methods are suitable for characterizing its structural features?

- IR Spectroscopy : Detects nitro (N=O) and azo (N=N) groups. Contamination from H₂O vapor (1400–1900 cm⁻¹) must be minimized .

- NMR : ¹H NMR reveals splitting patterns for aromatic protons adjacent to nitro groups (e.g., para vs. meta substitution) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 336 for C₁₂H₆Cl₄N₂O in ) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic and crystallographic data during structural elucidation?

- Cross-validation : Compare NMR/IR data with SCXRD-derived bond lengths. For example, discrepancies in nitro group orientation (e.g., coplanarity with the aromatic ring) can be resolved via DFT calculations .

- Supplementary Techniques : Use UV-Vis spectroscopy to assess conjugation effects or differential scanning calorimetry (DSC) to detect phase transitions .

Q. What computational methods are used to predict the stability and electronic properties of this compound?

- DFT Calculations : Gaussian or ORCA software optimizes geometry and computes HOMO-LUMO gaps (e.g., ≈3.5 eV for nitro-substituted diazenes). Charges on nitro groups influence electrostatic potential maps .

- Thermodynamic Stability : Molecular dynamics (MD) simulations evaluate decomposition pathways (e.g., N–O bond cleavage at >200°C) .

Q. What are the thermal decomposition pathways, and how are they analyzed experimentally?

- Pathways : Thermal gravimetric analysis (TGA) shows mass loss steps corresponding to NOx release (e.g., NO₂ at 200–300°C). Activation energy (Eₐ) is derived via Kissinger plots .

- Safety : Decomposition emits toxic NOx gases; fume hoods and real-time gas monitoring (e.g., FTIR) are critical .

Q. How does the presence of nitro groups influence the compound’s reactivity and stability in different solvents?

- Solvent Effects : Nitro groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) due to dipole interactions. In water, hydrolysis of the azo bond may occur at pH > 9 .

- Reactivity : Nitro groups act as electron-withdrawing substituents, reducing electrophilic substitution on the aromatic ring. Reductive cleavage of N=N bonds (e.g., with NaBH₄) produces nitroaniline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.